molecular formula C18H21N5O4 B2518221 8-((3-methoxypropyl)amino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 876893-03-7

8-((3-methoxypropyl)amino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2518221
CAS RN: 876893-03-7
M. Wt: 371.397
InChI Key: AHZMNUKDFMNFKD-UHFFFAOYSA-N
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Description

Comprehensive Analysis of 8-((3-Methoxypropyl)amino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione

The compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a vital role in the structure of nucleic acids. Purine derivatives have been extensively studied for their potential as antiviral and antimicrobial agents, as well as for their analgesic and anti-inflammatory properties. The specific compound mentioned includes a 3-methyl group on the purine ring and a 2-oxo-2-phenylethyl substituent, which may contribute to its biological activity.

Synthesis Analysis

The synthesis of related 8-amino-7-(2-hydroxy-2-phenylethyl)-3-methylxanthines involves the reaction of 8-bromo-7-(2-hydroxy-2-phenylethyl)-3-methylxanthine with primary and secondary amines in aqueous dioxane medium . Although the exact synthesis of the compound is not detailed, it is likely to follow similar synthetic pathways, with the introduction of the (3-methoxypropyl)amino group at the 8 position of the purine ring.

Molecular Structure Analysis

The structure of related compounds has been confirmed using elemental analysis and 1H NMR-spectrometry . The presence of a 3-methyl group and the substitution at the 7 position are key structural features that influence the biological activity of these molecules. The NMR spectra of these compounds show characteristic signals for the uracil moiety, the methyl group, and the aromatic protons, which would be similar in the compound under analysis.

Chemical Reactions Analysis

Purine derivatives undergo various chemical reactions, including ionization and methylation. The ionization of purine-6,8-diones is influenced by the substituents at positions 1 and 3 on the purine ring . Methylation reactions are also affected by these substituents, with steric hindrance playing a role in the reactivity of the molecule. The compound , with its specific substituents, would exhibit unique reactivity patterns in both ionization and methylation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives are determined by their molecular structure. The presence of different substituents can significantly alter properties such as solubility, melting point, and biological activity. For instance, the antimicrobial and antifungal activities of related compounds have been demonstrated, with some showing higher activity than reference drugs . The analgesic and anti-inflammatory properties of similar purine derivatives have also been established, with some compounds exhibiting significant activity in in vivo models . The compound is expected to have distinct physical and chemical properties that contribute to its potential biological activities.

Scientific Research Applications

Synthetic Chemistry and Methodologies

Research on related purine derivatives focuses on synthesizing novel compounds with potential biological activities. For instance, the synthesis of 4-Alkyl- or 4-Phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones was achieved through intramolecular alkylation, highlighting the versatility of purine derivatives in organic synthesis and the potential for generating new molecules with unique properties (Ondrej Simo, A. Rybár, & J. Alföldi, 1998).

Antimicrobial and Antifungal Activities

Derivatives of purines have been studied for their antimicrobial and antifungal properties, indicating a potential for therapeutic use. A study on the synthesis and properties of 8-amino-7-(2-hydroxy-2phenylethyl)-3-methylxanthines revealed antimicrobial and antifungal activities against Staphylococcus aureus and Candida albicans, surpassing the efficacy of reference drugs like ampicillin and nistatine. This suggests that modifications to the purine structure can lead to significant biological activity, warranting further investigation into their pharmacological properties (M. Romanenko, D. Ivanchenko, et al., 2016).

Fluorescence Properties and Applications

The fluorescence properties of purine derivatives have also been explored, indicating applications in materials science and possibly in diagnostic tools. A study synthesizing phthalimid-3-yl and -4-yl aminoethylenes and pyrroloquinolines, and examining their fluorescence properties, demonstrates the potential for purine derivatives in developing fluorescent dyes or probes for biological and materials science applications (D. W. Rangnekar & D. D. Rajadhyaksha, 1987).

properties

IUPAC Name

8-(3-methoxypropylamino)-3-methyl-7-phenacylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c1-22-15-14(16(25)21-18(22)26)23(17(20-15)19-9-6-10-27-2)11-13(24)12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3,(H,19,20)(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZMNUKDFMNFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCOC)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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